2,5-Dibromotoluene CAS number 615-59-8 properties
2,5-Dibromotoluene CAS number 615-59-8 properties
An In-depth Technical Guide to 2,5-Dibromotoluene (CAS: 615-59-8)
Introduction
2,5-Dibromotoluene, with the CAS number 615-59-8, is an organic halide compound characterized by a toluene (B28343) ring substituted with two bromine atoms at the 2 and 5 positions.[1] Its chemical formula is C₇H₆Br₂.[1][2][3] This compound serves as a critical building block and versatile intermediate in a wide range of synthetic applications, from pharmaceuticals to advanced materials.[4] Notably, it is a key intermediate in the synthesis of Elbasvir, an antiviral drug used in the treatment of Hepatitis C, underscoring its importance in the drug development sector.[1][5] Its unique structure allows for selective chemical modifications, making it an invaluable component in the multi-step synthesis of complex active pharmaceutical ingredients (APIs) and specialty chemicals.[1][4][5]
Physicochemical Properties
2,5-Dibromotoluene is typically a colorless to pale yellow liquid at room temperature.[1][5] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 615-59-8 | [1][2] |
| Molecular Formula | C₇H₆Br₂ | [1][2][3] |
| Molecular Weight | 249.93 g/mol | [1][2][6] |
| Appearance | Colorless to pale yellow transparent liquid | [1][3][5][7] |
| Melting Point | 5-6 °C (41-42.8 °F) | [1][5][6][7][8][9] |
| Boiling Point | 236.0 °C @ 760 mmHg135-136 °C @ 35 mmHg | [1][5][8][6][7][9] |
| Density | 1.815 g/mL at 25 °C1.8127 g/cm³ at 19 °C | [6][9][8] |
| Refractive Index (n20/D) | 1.602 | [6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |
| Solubility | Insoluble in water. | [7][8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2,5-Dibromotoluene. Various spectral data sets are publicly available through chemical databases.
| Spectrum Type | Availability | Source(s) |
| ¹H NMR | Spectrum available | [10] |
| ¹³C NMR | Spectrum available | [2] |
| Mass Spectrometry (MS) | Spectrum available | [11][12][13] |
| Infrared (IR) | Spectra available (FTIR, ATR-IR) | [2][14][15] |
| Raman | Spectrum available | [2][16] |
Reactivity and Applications
The chemical reactivity of 2,5-Dibromotoluene is dominated by the two bromine substituents on the aromatic ring, which serve as reactive sites for various transformations.
-
Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille, enabling the efficient formation of C-C and C-N bonds to build more complex molecules.[4]
-
Lithiation and Functionalization: The bromine atoms can undergo Br/Li exchange, followed by reaction with various electrophiles to introduce new functional groups in a regioselective manner.[17]
Key Applications:
-
Pharmaceutical Synthesis: It is a vital intermediate for APIs, most notably in the production of the Hepatitis C drug Elbasvir.[1][5]
-
Materials Science: It serves as a precursor for advanced materials, including liquid crystals, Organic Light Emitting Diodes (OLEDs), and conducting polymers.[4] Its structure is used in synthesizing monomers like 2,5-bis(4′-alkoxycarbonylphenyl)styrenes for mesogen-jacketed liquid-crystal polymers.[6][9]
-
Analytical Chemistry: It has been used as an internal standard for the quantification of cyanide and thiocyanate (B1210189) in human saliva by Gas Chromatography-Mass Spectrometry (GC-MS).[6][9]
Experimental Protocols
Synthesis of 2,5-Dibromotoluene from 2-methyl-4-bromoaniline
A general procedure for the synthesis of 2,5-Dibromotoluene involves a diazotization reaction followed by a Sandmeyer-type reaction.[9]
Methodology: [9]
-
Diazotization: 46.5 g (0.25 mol) of pre-melted 2-methyl-4-bromoaniline is slowly added to 400 mL of 23% aqueous hydrobromic acid in a 2000 mL three-necked beaker equipped with a mechanical stirrer. The mixture is stirred for 20 minutes and subsequently cooled to -5°C.
-
A solution of 22.4 g (0.33 mol) of sodium nitrite (B80452) dissolved in 130 mL of water is added slowly and dropwise over 1 hour, maintaining the temperature at -5°C.
-
Workup and Purification: The crude product is initially purified by passing it through a short silica (B1680970) gel column (eluent: n-hexane).
-
Finally, the product is purified by decompression distillation to collect the colorless oily product at a boiling point of 100-102 °C/10 mmHg. This procedure yields 36.1 g (58% yield) of 2,5-Dibromotoluene.[9]
Workflow Visualization
The following diagram illustrates the synthesis and purification workflow described above.
Caption: Synthesis and Purification Workflow for 2,5-Dibromotoluene.
Safety and Handling
Proper handling and storage of 2,5-Dibromotoluene are essential to ensure laboratory safety.
Hazard Identification
The compound is classified as hazardous according to the Globally Harmonized System (GHS).[2][18]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | Irritant (Exclamation Mark) | [2] |
| Signal Word | Warning | [2][3][6][18] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3][6][18] |
| Hazard Classes | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | [2][3][6][7][18] |
Precautionary Measures & First Aid
-
Handling: Use with adequate ventilation and in a fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats.[7] Avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation.[7][8] Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][7][8]
-
First Aid:
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids.[8]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen.[7][8]
-
Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of water or milk. Do NOT induce vomiting.[8] In all cases of exposure, seek medical attention.[7][8]
-
Stability and Reactivity
-
Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[4][8]
-
Incompatible Materials: Strong bases and oxidizing agents.[7][8]
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[7][8]
Conclusion
2,5-Dibromotoluene is a high-value chemical intermediate with significant utility in the pharmaceutical and material science industries. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential building block for complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling protocols is critical for researchers, scientists, and drug development professionals who utilize this compound in their work.
References
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- 2. 2,5 Dibromotoluene | C7H6Br2 | CID 12006 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. leapchem.com [leapchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,5-ジブロモトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,5-Dibromotoluene(615-59-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 2,5-Dibromotoluene | 615-59-8 [chemicalbook.com]
- 10. 2,5-Dibromotoluene(615-59-8) 1H NMR [m.chemicalbook.com]
- 11. 2,5-Dibromotoluene(615-59-8) MS spectrum [chemicalbook.com]
- 12. ez.restek.com [ez.restek.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
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- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 615-59-8 Name: 2,5-dibromotoluene [xixisys.com]
